molecular formula C24H16ClN B8247821 9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole

9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole

Cat. No.: B8247821
M. Wt: 353.8 g/mol
InChI Key: STIJVTXWWPWLOF-UHFFFAOYSA-N
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Description

9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole is a complex organic compound that features a carbazole moiety substituted with a 4’-chloro-[1,1’-biphenyl] group

Preparation Methods

The synthesis of 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 4-chlorophenylboronic acid reacts with 4-chloronitrobenzene in the presence of a palladium catalyst to form the biphenyl structure. This intermediate is then subjected to further reactions to introduce the carbazole moiety .

Chemical Reactions Analysis

9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole.

Properties

IUPAC Name

9-[4-(4-chlorophenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIJVTXWWPWLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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